molecular formula C9H10ClNO5S B3002522 4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid CAS No. 848290-18-6

4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid

Cat. No.: B3002522
CAS No.: 848290-18-6
M. Wt: 279.69
InChI Key: HWTKERCANIFNSG-UHFFFAOYSA-N
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Description

4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C9H10ClNO5S It is a derivative of benzoic acid, characterized by the presence of a chloro group, a methoxy group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorobenzoic acid.

    Sulfamoylation: The sulfamoyl group is introduced via a reaction with sulfamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid undergoes several types of chemical reactions:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the benzoic acid ring.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted benzoic acids.

    Oxidation: Oxidized products include carboxylic acids and ketones.

    Reduction: Reduced products include alcohols and amines.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine or alcohol.

Scientific Research Applications

4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, affecting their function. The chloro and methoxy groups can influence the compound’s lipophilicity and ability to cross cell membranes, thereby affecting its bioavailability and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-sulfamoylbenzoic acid: Similar structure but lacks the methoxy group.

    4-Chloro-3-methoxybenzoic acid: Similar structure but lacks the sulfamoyl group.

    3-Methoxy-4-sulfamoylbenzoic acid: Similar structure but the positions of the chloro and methoxy groups are reversed.

Uniqueness

4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the methoxy and sulfamoyl groups enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

4-chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO5S/c1-11(16-2)17(14,15)8-5-6(9(12)13)3-4-7(8)10/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTKERCANIFNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(OC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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